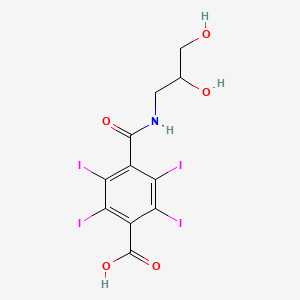
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four iodine atoms and a dihydroxypropyl group attached to the terephthalamic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- typically involves multiple steps. One common method includes the iodination of terephthalamic acid derivatives. The process often starts with the preparation of N-(2,3-dihydroxypropyl)terephthalamic acid, followed by iodination using iodine or iodine-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions, utilizing efficient and cost-effective methods to ensure high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide and organometallic compounds are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while substitution reactions can produce various functionalized terephthalamic acid compounds .
Applications De Recherche Scientifique
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets and pathways. The iodine atoms play a crucial role in its biological activity, as they can enhance the compound’s ability to interact with specific enzymes and receptors. The dihydroxypropyl group also contributes to its solubility and reactivity, facilitating its incorporation into various biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-dihydroxypropyl)terephthalamic acid: Lacks the iodine atoms, resulting in different chemical and biological properties.
2,3,5,6-Tetraiodoterephthalic acid: Does not contain the dihydroxypropyl group, affecting its solubility and reactivity.
Ioversol: A nonionic X-ray contrast agent with a similar iodine-rich structure but different functional groups
Uniqueness
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- is unique due to its combination of iodine atoms and the dihydroxypropyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications, particularly in medical imaging and advanced material synthesis .
Propriétés
Numéro CAS |
34737-10-5 |
|---|---|
Formule moléculaire |
C11H9I4NO5 |
Poids moléculaire |
742.81 g/mol |
Nom IUPAC |
4-(2,3-dihydroxypropylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C11H9I4NO5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)5(8(6)14)11(20)21/h3,17-18H,1-2H2,(H,16,19)(H,20,21) |
Clé InChI |
AUPUNWGXDHNWJN-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


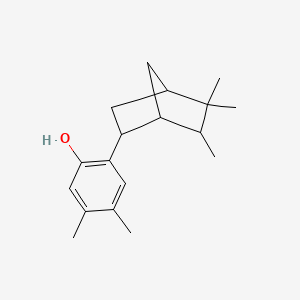
![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
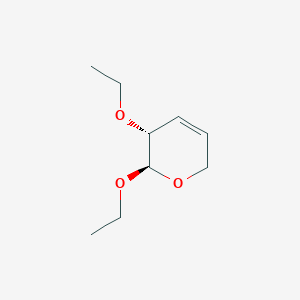
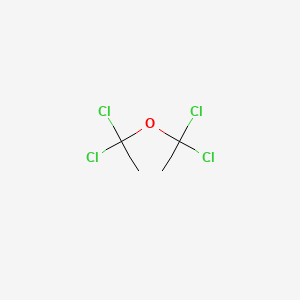
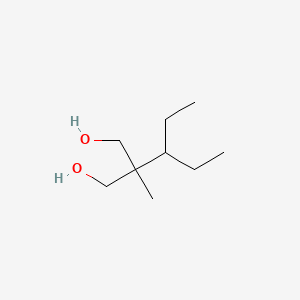

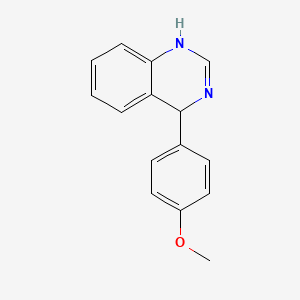
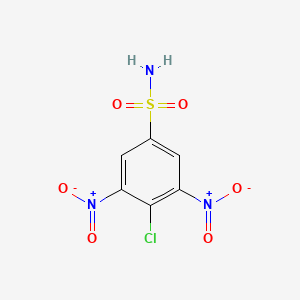
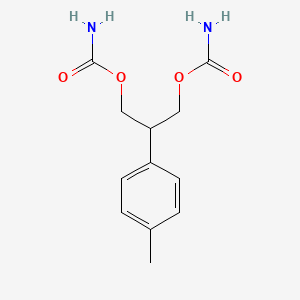
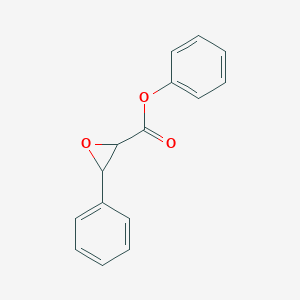
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
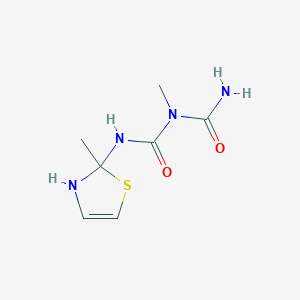
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
